

Comparative In Vitro Potency of GKA50 Against a Panel of Related Hexokinase Enzymes

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Compound of Interest

Compound Name: GKA50 quarterhydrate

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This guide provides a detailed comparison of the in vitro potency of the glucokinase activator, GKA50, against a panel of related enzymes from the hexokinase family. Glucokinase (Hexokinase IV) is a principal enzyme in glucose metabolism and a key therapeutic target for type 2 diabetes.[1][2] GKA50 is a potent, small-molecule allosteric activator of glucokinase.[1][3] The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of GKA50 relative to other glucokinase activators and its selectivity across hexokinase isozymes.

Quantitative Performance Comparison

The in vitro potency of GKA50 and other glucokinase activators is summarized below. The half-maximal effective concentration (EC₅₀) is a standard measure of a compound's potency, with lower values indicating higher potency. It is important to note that the potency of glucokinase activators is highly dependent on the glucose concentration used in the assay.[4][5]

Table 1: In Vitro Potency of GKA50 and Other Glucokinase Activators

Compound	EC50 (nM)	Glucose Concentration (mM)	Activator Type
GKA50	33	5	Not Specified[4]
AM-2394	60	Not Specified	Not Specified[4]
MK-0941	240	2.5	Allosteric[4][5]
65	10		
TTP399	762	5	Hepatoselective[4][6]
304	15		
Dorzagliatin	See Note 1	Not Specified	Dual-acting[4][5]

Note 1: A direct EC50 value for Dorzagliatin was not readily available. However, one study noted that a 10 μ M concentration increased the relative activity index of wild-type glucokinase by 50-fold.[4]

Table 2: Activity Profile of GKA50 against Human Hexokinase Isozymes

The selectivity of GKA50 is a critical aspect of its pharmacological profile. Glucokinase activators like GKA50 bind to an allosteric site that is not conserved across other hexokinase isozymes, which suggests a high degree of selectivity.[2]

Enzyme	GKA50 Activity	EC50 / IC50
Glucokinase (Hexokinase IV)	Activator	33 nM[2]
Hexokinase I	Data not available	Data not available[2]
Hexokinase II	Data not available	Data not available[2]
Hexokinase III	Data not available	Data not available[2]

Experimental Protocols

The following is a representative protocol for determining the in vitro potency of a glucokinase activator using a spectrophotometric coupled enzyme assay.[4][6]

Objective: To measure the enzymatic activity of glucokinase in the presence of varying concentrations of an activator compound and determine its EC₅₀ value.

Principle: Glucokinase (GK) catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). This reaction is coupled with the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH. The rate of NADPH production is directly proportional to the glucokinase activity and can be monitored by measuring the increase in absorbance at 340 nm.[5][6]

Materials and Reagents:

- Recombinant human glucokinase[6]
- GKA50 (or other test compounds)
- Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)[7]
- Glucose[6]
- Adenosine triphosphate (ATP)[6]
- NADP⁺[6]
- Glucose-6-phosphate dehydrogenase (G6PDH)[6]
- 96-well microplate[5]
- Spectrophotometer (plate reader) capable of reading absorbance at 340 nm[5]

Procedure:

- Reagent Preparation: Prepare stock solutions of glucose, ATP, and NADP⁺ in the assay buffer. Prepare a stock solution of the test compound in DMSO and create serial dilutions to cover a range of concentrations.[4]

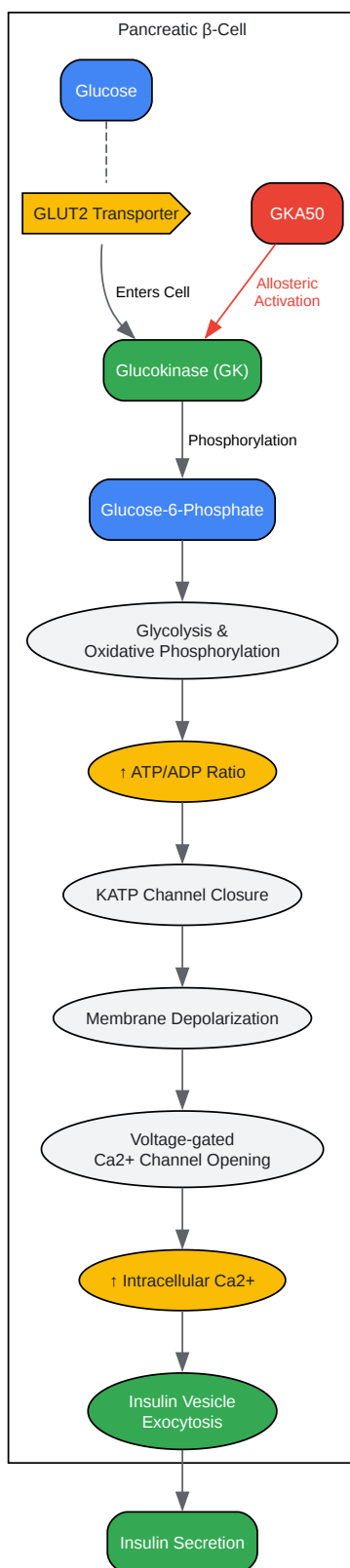
- Assay Setup: In a 96-well microplate, add the following to each well:
 - Reaction buffer
 - A fixed concentration of glucose (e.g., 5 mM)
 - A fixed concentration of ATP and NADP⁺
 - G6PDH
 - Varying concentrations of the test compound (including a DMSO vehicle control)^[4]
- Reaction Initiation: Initiate the reaction by adding recombinant human glucokinase to each well.^[4]
- Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 30°C or 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).^[4]^[7]

Data Analysis:

- Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.^[4]
- Plot the initial velocity against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal activation.^[6]

Visualizations

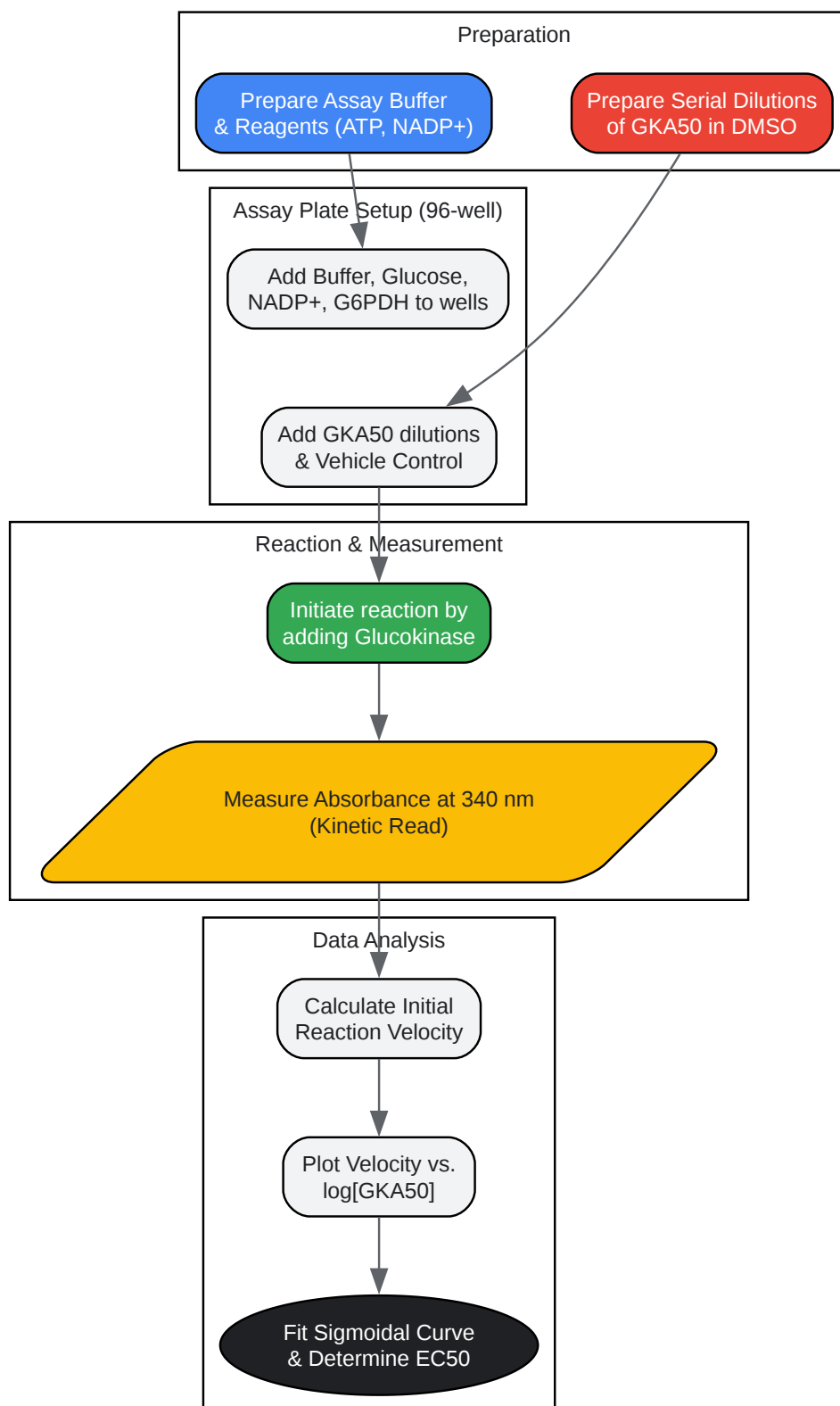
Glucokinase Signaling Pathway in Pancreatic β -Cells



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Caption: Glucokinase signaling pathway in pancreatic β -cells.

Experimental Workflow for Glucokinase Activation Assay

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Caption: Workflow for assessing GKA50's in vitro potency.

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